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Compound of Interest

Compound Name: Antibacterial agent 194

Cat. No.: B12381428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of

Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-

tuberculosis (anti-TB) drugs with new mechanisms of action. This guide provides a comparative

analysis of "Antibacterial agent 194" (also known as Compound 19), a recently identified

Schiff base derivative, and other novel anti-TB compounds in various stages of development.

The comparison focuses on their mechanisms of action, in vitro efficacy, and cytotoxicity,

supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview
The following table summarizes the key characteristics of Antibacterial agent 194 and a

selection of other novel anti-TB compounds. This data has been compiled from various

preclinical and clinical studies. It is important to note that direct comparison of absolute values

should be made with caution, as experimental conditions may vary between studies.
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(μg/mL)

Cytotoxic
ity (IC50
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Vero
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μg/mL)

Selectivit
y Index
(SI =
IC50/MIC
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Antibacteri

al agent

194

Schiff Base

Inhibition of

Pks13

polyketide

synthase

~1 1 - 32 >180 >180

Bedaquilin

e

Diarylquino

line

Inhibition of

ATP

synthase

0.03 - 0.12 0.03 - 0.25 >10 >83

Delamanid
Nitroimidaz

ole

Inhibition of

mycolic

acid

synthesis

0.006 -

0.024
0.004 - 0.5 >50 >2083

Pretomanid
Nitroimidaz

ole

Inhibition of

mycolic

acid

synthesis

0.015 -

0.25
0.03 - 1

Not widely

reported

Not

available

Sutezolid
Oxazolidin

one

Inhibition of

protein

synthesis

0.06 - 0.25 0.06 - 0.5 >8 >32

Q203

(Telacebec

)

Imidazopyri

dine

Inhibition of

cytochrom

e bc1

complex

0.002 -

0.008

0.001 -

0.016
>30 >3750

SQ109
Ethylenend

iamine

Inhibition of

MmpL3

transporter

0.16 - 0.64 0.16 - 1.28 17.8 ~28-111

TBI-166 Riminophe

nazine

Unknown,

likely redox

0.015 -

0.06

0.03 - 0.12 Not widely

reported

Not

available
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cycling

Mechanisms of Action: A Diverse Arsenal Against
TB
The novel anti-TB compounds discussed herein target a variety of essential mycobacterial

pathways, offering the potential to overcome existing drug resistance mechanisms.

Antibacterial agent 194, a Schiff base, is a potential inhibitor of Pks13 polyketide synthase,

a critical enzyme in the final condensation step of mycolic acid biosynthesis, a key

component of the mycobacterial cell wall.[1]

Bedaquiline targets the F0 subunit of ATP synthase, disrupting the proton motive force and

depleting cellular ATP.

Delamanid and Pretomanid are both nitroimidazoles that, upon activation by a specific

bacterial enzyme, inhibit the synthesis of mycolic acids.[2]

Sutezolid, an oxazolidinone, inhibits protein synthesis by binding to the 50S ribosomal

subunit.[3][4][5][6]

Q203 (Telacebec) is a potent inhibitor of the cytochrome bc1 complex (QcrB), a key

component of the electron transport chain, thereby blocking cellular respiration and ATP

production.[1][7][8][9][10]

SQ109 is an MmpL3 inhibitor, targeting the transport of trehalose monomycolate, a precursor

of mycolic acid, across the inner membrane.[11][12][13][14][15]

TBI-166 is a riminophenazine, a class of compounds whose precise mechanism is not fully

elucidated but is thought to involve the generation of reactive oxygen species.[16][17][18]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
using Resazurin Microtiter Assay (REMA)
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This protocol is adapted for determining the MIC of compounds against Mycobacterium

tuberculosis.

Materials:

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-

Dextrose-Catalase) enrichment.

Sterile 96-well microtiter plates.

Test compounds dissolved in an appropriate solvent (e.g., DMSO).

M. tuberculosis H37Rv or other test strains.

Resazurin sodium salt solution (0.02% w/v in sterile distilled water).

Sterile saline solution with 0.05% Tween 80.

Procedure:

Inoculum Preparation: Culture M. tuberculosis in 7H9 broth until the mid-log phase. Adjust

the turbidity of the bacterial suspension to a McFarland standard of 1.0. Dilute this

suspension 1:20 in 7H9 broth to obtain the final inoculum.

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in 7H9 broth

directly in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-

free control (medium only) and a positive control (medium with bacteria, no drug).

Inoculation: Add 100 µL of the final bacterial inoculum to each well, bringing the total volume

to 200 µL.

Incubation: Seal the plates and incubate at 37°C for 7 days.

Addition of Resazurin: After incubation, add 30 µL of the resazurin solution to each well.

Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.
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Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is

defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of compounds on a mammalian cell line (e.g.,

Vero, African green monkey kidney cells).

Materials:

Vero cell line.

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin.

Sterile 96-well microtiter plates.

Test compounds dissolved in DMSO.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

Procedure:

Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well in

100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for

cell attachment.

Compound Addition: Prepare serial dilutions of the test compounds in complete DMEM.

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a

vehicle control (medium with the same concentration of DMSO used for the compounds) and

a negative control (medium only).

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
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MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for

another 3-4 hours.

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to

each well to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The

IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

determined by plotting a dose-response curve.

Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of Antibacterial agent
194, targeting the Pks13-mediated condensation step in mycolic acid biosynthesis.
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Caption: Proposed inhibition of Pks13 by Antibacterial agent 194.
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Experimental Workflow Diagram
The following diagram outlines the general workflow for the Resazurin Microtiter Assay (REMA)

used for MIC determination.
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Caption: Workflow for MIC determination using the REMA method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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